Dihydroabietic Acid (Technical Grade)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

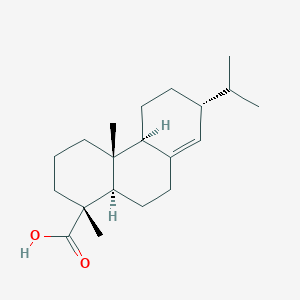

Dihydroabietic acid is a tricyclic diterpenoid resin acid derived from rosin, a natural product obtained from pine trees. It is known for its diverse biological activities and is used in various industrial applications. The compound has the molecular formula C20H32O2 and a molecular weight of 304.47 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihydroabietic acid is typically synthesized through the hydrogenation of abietic acid, which is another resin acid found in rosin. The hydrogenation process involves the use of catalysts such as copper or nickel under high temperature and pressure conditions .

Industrial Production Methods: In industrial settings, dihydroabietic acid is produced by the disproportionation of rosin. This process involves the use of a solid acid catalyst and ionic liquids to convert rosin into dihydroabietic acid. The resulting product is then purified through recrystallization methods .

Chemical Reactions Analysis

Types of Reactions: Dihydroabietic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form dehydroabietic acid.

Reduction: It can be reduced to form tetrahydroabietic acid.

Substitution: It can undergo substitution reactions to form derivatives with different functional groups such as esters, amines, and alcohols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a nickel catalyst is commonly used.

Substitution: Reagents such as acyl chlorides, amines, and alcohols are used under various conditions.

Major Products Formed:

Oxidation: Dehydroabietic acid.

Reduction: Tetrahydroabietic acid.

Substitution: Various esters, amines, and alcohol derivatives.

Scientific Research Applications

Dihydroabietic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a starting material for the synthesis of surfactants and other chemical derivatives.

Medicine: It has shown potential in anticancer, antiulcer, and gastroprotective applications.

Industry: It is used as a plasticizer, stabilizer, and adhesive in various industrial applications.

Mechanism of Action

Dihydroabietic acid exerts its effects through various molecular targets and pathways. It has been shown to suppress inflammatory responses by inhibiting the activity of key kinases such as proto-oncogene tyrosine protein kinase (Src), spleen tyrosine kinase (Syk), and transforming growth factor beta-activated kinase 1 (TAK1). These kinases are involved in the NF-κB and AP-1 signaling pathways, which play crucial roles in inflammation .

Comparison with Similar Compounds

Abietic Acid: Another resin acid found in rosin, abietic acid is the precursor to dihydroabietic acid.

Dehydroabietic Acid: An oxidized form of dihydroabietic acid, it shares similar biological activities but differs in its chemical structure.

Tetrahydroabietic Acid: A reduced form of dihydroabietic acid, it has different chemical properties and applications.

Uniqueness: Dihydroabietic acid is unique due to its combination of biological activities and industrial applications. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in both research and industry .

Biological Activity

Dihydroabietic acid (DHA) is a diterpenoid compound derived from the resin of coniferous trees. It is structurally related to abietic acid and has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anti-aging effects. This article delves into the biological activity of dihydroabietic acid, highlighting key research findings, case studies, and relevant data.

Chemical Structure and Properties

Dihydroabietic acid is characterized by its unique bicyclic structure, which contributes to its biological properties. The chemical formula is C20H34O2, and it is typically found in the form of a white crystalline solid.

1. Antimicrobial Properties

Dihydroabietic acid exhibits significant antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of bacteria and fungi. For example, a study demonstrated that DHA effectively inhibited the growth of Staphylococcus aureus and Candida albicans, suggesting its potential as a natural preservative in food and pharmaceutical applications .

2. Anti-inflammatory Effects

DHA has been shown to modulate inflammatory responses. In vitro studies revealed that dihydroabietic acid can down-regulate the production of pro-inflammatory cytokines such as IL-1β and TNF-α in lipopolysaccharide (LPS)-stimulated monocytes . This suggests that DHA could be beneficial in treating inflammatory diseases.

3. Anti-aging Potential

Recent studies have highlighted the anti-aging effects of dihydroabietic acid. It was found to extend the lifespan of Caenorhabditis elegans through activation of the SIRT1 pathway, which is known to play a crucial role in cellular aging . The compound also prevents lipofuscin accumulation in human dermal fibroblasts, indicating its potential for skincare applications .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of dihydroabietic acid against common foodborne pathogens. The results indicated a significant reduction in bacterial counts when treated with DHA at concentrations as low as 0.5 mg/mL, demonstrating its potential as a natural antimicrobial agent in food preservation .

Case Study 2: Anti-inflammatory Mechanisms

In another study focusing on inflammation, dihydroabietic acid was administered to macrophage cell lines stimulated with LPS. Results showed a dose-dependent decrease in nitric oxide production, supporting its role as an anti-inflammatory agent .

Table 1: Biological Activities of Dihydroabietic Acid

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of S. aureus and C. albicans | |

| Anti-inflammatory | Reduced IL-1β and TNF-α production | |

| Anti-aging | Lifespan extension in C. elegans |

Table 2: Concentration-Dependent Effects of DHA on Cytokine Production

| Concentration (μg/mL) | IL-1β Production (% Inhibition) | TNF-α Production (% Inhibition) |

|---|---|---|

| 1.0 | 30% | 25% |

| 3.2 | 50% | 45% |

| 10.0 | 70% | 65% |

Properties

Molecular Formula |

C20H32O2 |

|---|---|

Molecular Weight |

304.5 g/mol |

IUPAC Name |

(1R,4aR,4bS,7R,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthrene-1-carboxylic acid |

InChI |

InChI=1S/C20H32O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h12-14,16-17H,5-11H2,1-4H3,(H,21,22)/t14-,16-,17+,19+,20+/m0/s1 |

InChI Key |

BTAURFWABMSODR-TWRRNRRFSA-N |

Isomeric SMILES |

CC(C)[C@H]1CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C |

Canonical SMILES |

CC(C)C1CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.